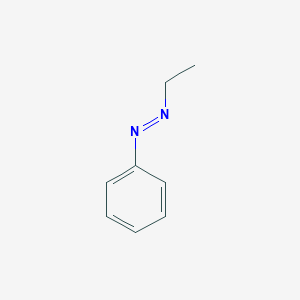

(E)-1-Ethyl-2-phenyldiazene

Description

Structure

3D Structure

Properties

CAS No. |

89811-44-9 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

ethyl(phenyl)diazene |

InChI |

InChI=1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

DZJLKUUYWOFNOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN=NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Ethyl 2 Phenyldiazene and Analogous Structures

Strategies for N=N Bond Formation

Condensation Reactions

Condensation reactions provide another fundamental route to the N=N bond, typically by combining two different nitrogen-containing precursors. The Baeyer–Mills reaction, first reported in 1874, is a classic example, involving the condensation of an aniline (B41778) with a nitrosobenzene (B162901). nih.govbeilstein-journals.org This reaction is most efficient when an electron-rich aniline reacts with an electron-poor nitrosobenzene and can be promoted by either acidic or basic conditions. nih.govbeilstein-journals.org The proposed mechanism involves the nucleophilic attack of the amine onto the nitroso group. nih.govbeilstein-journals.org

This methodology has been adapted for continuous flow synthesis, allowing for the large-scale, efficient production of non-symmetrical azobenzenes with yields often exceeding 99%. nih.govbeilstein-journals.org For the synthesis of the target molecule, (E)-1-Ethyl-2-phenyldiazene, this would hypothetically involve the condensation of ethylamine (B1201723) with nitrosobenzene. Another related condensation involves the reaction between N-phenylhydroxylamine and nitrosobenzene, which initially forms azoxybenzene; this intermediate can then be reduced to the corresponding azobenzene (B91143). mdpi.com

Table 3: Scope of the Baeyer–Mills Condensation Reaction

| Aniline Derivative | Nitrosoarene | Product | Yield (Flow Synthesis) |

| Aniline | Nitrosobenzene | Azobenzene | >99% nih.gov |

| Various substituted anilines | Nitrosobenzene | Corresponding non-symmetric azobenzenes | Up to >99% beilstein-journals.org |

Diazonium Salt Coupling Reactions

Aryl diazonium salts are highly versatile intermediates in organic synthesis, primarily used to form aryl-azo compounds. byjus.com These salts are typically prepared by treating a primary aromatic amine, such as aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). numberanalytics.comyoutube.com

The resulting diazonium salt is an electrophile and can undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine. numberanalytics.comchemguide.co.uk This electrophilic aromatic substitution reaction retains the two nitrogen atoms, forming a nitrogen-nitrogen double bond that bridges two aromatic rings. libretexts.org For example, benzenediazonium (B1195382) chloride reacts with phenol in a basic solution to form p-hydroxyazobenzene, an orange-red azo dye. chemguide.co.uklibretexts.org While this is a primary method for synthesizing diaryl azo compounds, creating an alkyl-aryl azo compound like this compound via this route is less direct. It would theoretically require the coupling of a benzenediazonium salt with an ethyl nucleophile, such as an ethyl Grignard reagent (ethylmagnesium bromide). quora.comquora.com However, such reactions can be complex and less common than the standard azo coupling with activated arenes. quora.comquora.com

Stereoselective Synthesis of (E)-Isomers

The geometry of the N=N double bond is a critical aspect of the structure of diazene (B1210634) compounds. Azo compounds can exist as two geometric isomers: (E) (trans) and (Z) (cis). For most applications and in most synthetic preparations, the (E)-isomer is the desired product. Due to greater steric hindrance in the (Z)-isomer, the (E)-isomer is thermodynamically more stable. researchgate.net

Consequently, most thermal synthetic methods, including the oxidative and condensation strategies discussed, overwhelmingly favor the formation of the more stable (E)-isomer. The products obtained from these reactions are typically isolated as the (E)-isomer without the need for special stereoselective techniques. rsc.org While photochemical methods can be used to convert the (E)-isomer to the (Z)-isomer, the reverse thermal reaction to the stable (E)-form often occurs readily. beilstein-journals.org Therefore, the stereoselective synthesis of this compound and its analogs is often intrinsically achieved by choosing a synthetic route that operates under thermal control, which naturally leads to the most stable geometric isomer.

Kinetic Control in Hydrazone Formation

The formation of hydrazones is a critical step in certain synthetic pathways leading to diazenes. This reaction involves the condensation of a hydrazine (B178648) derivative with a ketone or aldehyde. numberanalytics.com The rate and outcome of this reaction can be significantly influenced by kinetic factors, allowing for stereoselective synthesis.

A key aspect of this control is the preference for the formation of the E-isomer of the hydrazone. This stereoselectivity is crucial as only the E-isomers may proceed through subsequent desired reaction pathways, such as chelation-controlled reduction. acs.orgnih.gov The reaction conditions, including pH and temperature, as well as the nature of the reactants and the presence of catalysts, all play a role in governing the kinetics of hydrazone formation. numberanalytics.com For instance, the use of bifunctional buffers can accelerate these reactions by orders of magnitude at neutral pH. researchgate.net

Research has shown that the reaction between a hydrazine derivative and a carbonyl compound proceeds via nucleophilic attack, followed by proton transfer and the elimination of water. numberanalytics.com The reactivity of the carbonyl compound is a significant factor, with aldehydes generally being more reactive than ketones due to lesser steric hindrance. numberanalytics.com Aniline catalysis has been shown to greatly enhance the rate of hydrazone formation, broadening its applicability. nih.gov

Table 1: Factors Influencing Kinetic Control in Hydrazone Formation

| Factor | Influence on Reaction |

|---|---|

| Reactant Structure | Aldehydes are generally more reactive than ketones. numberanalytics.com |

| pH | The reaction rate is pH-dependent. numberanalytics.com |

| Temperature | Reaction rate is influenced by temperature. numberanalytics.com |

| Catalysts | Acid, base, and aniline catalysis can significantly increase the reaction rate. numberanalytics.comnih.gov |

| Solvent | The polarity and solubility properties of the solvent can affect the reaction outcome. numberanalytics.com |

Directed Fragment Assembly Methodologies for Unsymmetrical Diazenes

The synthesis of unsymmetrical diazenes, where the two nitrogen atoms are bonded to different organic groups, presents a unique synthetic challenge. Directed fragment assembly provides a powerful strategy to overcome this by the stepwise and controlled union of different molecular fragments. nih.govmit.eduacs.org

One such method involves the formation of mixed diazenes from two different complex amines. nih.govmit.edu This process can be followed by the photoexpulsion of dinitrogen within a solvent cage, leading to a guided assembly of the desired heterodimeric product. nih.govmit.eduacs.org This approach has been successfully applied to the stereocontrolled synthesis of complex molecules like heterodimeric hexahydropyrroloindoles. nih.govmit.edu

The strategy often begins with the formation of an unsymmetrical sulfamide (B24259) by reacting two different amines. mit.edumit.edu This sulfamide is then oxidized to form the unsymmetrical diazene. mit.edumit.edu Subsequent photolysis of this diazene within a solvent cage leads to the selective formation of the heterodimer, often with high yields and without the formation of crossover products. mit.edumit.educore.ac.uk This method's effectiveness lies in the localization of the radical intermediates generated upon dinitrogen expulsion, promoting their recombination within the solvent cage. core.ac.uk

Table 2: Key Steps in Directed Fragment Assembly of Unsymmetrical Diazenes

| Step | Description |

|---|---|

| Sulfamide Formation | Stepwise union of two different complex amines to form a mixed sulfamide. mit.edumit.edu |

| Oxidation | Conversion of the unsymmetrical sulfamide to the corresponding unsymmetrical diazene. mit.edumit.edu |

| Photolysis | Photoexpulsion of dinitrogen from the diazene within a solvent cage to form the desired heterodimer. nih.govmit.educore.ac.uk |

Biosynthetic Routes to Phenyldiazene (B1210812) Derivatives

Nature also provides pathways for the synthesis of phenyldiazene derivatives. These biosynthetic routes often leverage the metabolic machinery of microorganisms.

Recent research has demonstrated the production of phenyldiazene derivatives using recombinant actinomycetes. nih.govnih.gov Specifically, a strain of Streptomyces albus engineered to produce 3-diazoavenalumic acid (3-DAA), an aromatic diazo compound, can be utilized. nih.govnih.gov By feeding various active methylene (B1212753) compounds to the culture of this recombinant actinomycete, a coupling reaction occurs between the biosynthesized 3-DAA and the fed compounds. nih.govnih.gov This intracellular reaction results in the formation of novel phenyldiazene derivatives. nih.gov

Furthermore, an in vitro one-pot enzymatic production system has been established using the diazotase CmaA6. nih.govnih.gov This enzyme facilitates the synthesis of phenyldiazene derivatives from 3-DAA in high yields under basic conditions. nih.gov This chemoenzymatic approach highlights the potential of using natural product biosynthetic pathways to create structural diversity. nih.govnih.gov The diazo group, an important functional group in organic synthesis, is central to these biosynthetic and chemoenzymatic strategies. nih.gov

Table 3: Components of the Biosynthetic Production of Phenyldiazene Derivatives

| Component | Role |

|---|---|

| Recombinant Actinomycete | Streptomyces albus strain engineered to produce 3-diazoavenalumic acid (3-DAA). nih.govnih.gov |

| 3-Diazoavenalumic Acid (3-DAA) | Aromatic diazo intermediate biosynthesized by the actinomycete. nih.govnih.gov |

| Active Methylene Compounds | Fed to the culture to react with 3-DAA and form phenyldiazene derivatives. nih.govnih.gov |

| Diazotase (CmaA6) | Enzyme used in an in vitro system to catalyze the formation of phenyldiazene derivatives from 3-DAA. nih.govnih.gov |

Reaction Mechanisms and Pathways Involving E 1 Ethyl 2 Phenyldiazene

Dinitrogen Extrusion Processes

A fundamental reaction of diazenes is the extrusion of dinitrogen (N₂), a highly favorable process due to the formation of the thermodynamically stable nitrogen molecule. rhhz.net This process generates highly reactive radical species that can participate in a variety of synthetic transformations. rhhz.net

The extrusion of dinitrogen from diazenes can lead to the formation of a biradical species. rhhz.net In the case of (E)-1-Ethyl-2-phenyldiazene, this would result in the formation of an ethyl radical and a phenyl radical. These radicals can then proceed to form a new carbon-carbon bond, a cornerstone of organic synthesis. sigmaaldrich.comnih.gov The stereoselectivity of this bond formation is a critical aspect, often influenced by the initial geometry of the diazene (B1210634) and the reaction conditions. While specific studies on the stereoselectivity of C-C bond formation from this compound are not extensively detailed in the provided context, the general principles of radical-mediated bond formation suggest that the stereochemical outcome can be controlled. vanderbilt.edu

For unsymmetrical diazenes like this compound, the cleavage of the two C-N bonds during dinitrogen extrusion may not be simultaneous. A stepwise scission process can occur, where one C-N bond breaks first to form a diazenyl radical intermediate. Subsequent cleavage of the second C-N bond then releases the dinitrogen molecule and the second organic radical. The relative stability of the potential radical fragments (ethyl vs. phenyl) can influence the kinetics and pathway of this stepwise process.

Following the generation of the ethyl and phenyl radicals, their subsequent reactions are significantly influenced by the "cage effect". wikipedia.org The solvent molecules surrounding the newly formed radical pair create a "cage" that keeps them in close proximity for a short period (typically 10⁻¹¹ seconds). wikipedia.orgnih.gov

Within this solvent cage, several outcomes are possible:

Geminate Recombination: The original radical pair can recombine to form ethylbenzene. This is often the most efficient pathway due to the enforced proximity. nih.gov

Cage Escape: The radicals can diffuse out of the solvent cage and become "free" radicals. nih.gov These free radicals can then react with other molecules in the bulk solution or with other escaped radicals.

Disproportionation: While less common for this specific radical pair, disproportionation reactions can occur where a hydrogen atom is transferred from one radical to the other.

The efficiency of cage recombination is influenced by several factors, including solvent viscosity. nih.gov Higher viscosity solvents tend to increase the cage effect, leading to a higher yield of the recombination product. nih.gov The use of microviscosity has been shown to be a more accurate predictor of radical recombination efficiencies than bulk viscosity. nih.gov

| Factor | Influence on Radical Recombination | Example/Note |

|---|---|---|

| Solvent Viscosity | Higher viscosity generally increases cage recombination efficiency. nih.gov | More viscous solvents hinder the escape of radicals from the cage. |

| Radical Size | Larger radicals tend to have increased cage recombination efficiency. wikipedia.org | Larger radicals have lower diffusion coefficients. |

| Temperature | Higher temperatures can decrease cage recombination by increasing radical diffusion rates. | Increased kinetic energy allows radicals to escape the cage more easily. |

Photolytic and Thermal Decomposition Pathways

Both light (photolysis) and heat (thermolysis) can be used to initiate the decomposition of this compound, leading to the extrusion of dinitrogen and the formation of radical intermediates. rhhz.netevitachem.com

Irradiation of azo compounds with light of a suitable wavelength can induce the evolution of nitrogen gas. nih.govmdpi.com This photoinduced decomposition often proceeds through an excited state of the diazene molecule, which then undergoes fragmentation. For this compound, absorption of a photon would promote the molecule to an excited electronic state, followed by the cleavage of the C-N bonds and the release of N₂. The specific wavelength of light required for this process depends on the electronic structure of the molecule. nih.gov

In some cases, diazene intermediates can undergo intramolecular rearrangements before or after dinitrogen extrusion. caltech.edu Sigmatropic rearrangements, which involve the concerted reorganization of σ and π electrons, are a notable class of such transformations. rsc.orgwikipedia.org For example, allylic diazenes are known to undergo organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements (a retro-ene reaction) to eliminate dinitrogen. caltech.eduwikipedia.org While this compound itself is not an allylic diazene, the concept of sigmatropic rearrangements is a key mechanistic pathway for related diazene intermediates. organic-chemistry.orgresearchgate.net These rearrangements are often highly stereospecific. wikipedia.orgcaltech.edu

Mechanisms of Intermolecular Reactivity (e.g., with Oxygen, Quinones, or Other Diazenes)

The reactivity of diazenes is significantly influenced by the substituents on the nitrogen atoms. For monosubstituted diazenes like phenyldiazene (B1210812), a precursor concept to this compound, the reactivity is pronounced.

Reactivity with Molecular Oxygen: this compound, much like its parent compound phenyldiazene, is highly sensitive to and reactive with molecular oxygen. researchgate.netresearchgate.net The reaction mechanism is believed to proceed through a radical pathway. A one-electron oxidation of the diazene by oxygen can generate a highly unstable diazene radical. ohsu.edu This radical intermediate can then undergo further reactions, leading to decomposition products. The instability in the presence of oxygen necessitates that reactions involving this compound are often carried out in oxygen-free environments to prevent unwanted side reactions and degradation. researchgate.netresearchgate.net

Reactivity with Quinones: Research has shown that phenyldiazene is reactive towards quinones, such as 1,4-benzoquinone. researchgate.net The mechanism of this reaction can be inferred from studies on the enzymatic degradation of azo dyes, which can be considered more complex analogs of this compound. In peroxidase-catalyzed degradation, azo compounds are oxidized, leading to the hydrolytic cleavage of the azo bond. This cleavage results in the formation of a phenyldiazene intermediate and a corresponding quinone. ohsu.edu This suggests a pathway where the diazene can react with a quinone, potentially through nucleophilic attack or a more complex redox process. The reaction of 2'-deoxyguanosine (B1662781) with p-benzoquinone, a stable metabolite of benzene, further highlights the reactivity of quinones, although this is not a direct reaction with a diazene. acs.org

Reactivity with Other Diazenes: The reactivity of this compound with other diazene-containing compounds is selective. It is known to react with diazene (diimide, H-N=N-H) itself. researchgate.net However, it is generally unreactive toward more stable, symmetrically substituted azo compounds like azobenzene (B91143) (Ph-N=N-Ph). researchgate.net This difference in reactivity is attributed to the electronic properties and stability of the respective azo bonds. The polarized N=N bond in an unsymmetrical diazene is more susceptible to attack or reaction compared to the less polarized and more sterically hindered bond in azobenzene.

Metal-Catalyzed N-N Bond Transformations and Cycloaddition Reactions

The N=N double bond in this compound serves as a versatile functional group for various metal-catalyzed transformations, including direct functionalization of the N-N bond and its participation in cycloaddition reactions to form complex heterocyclic structures.

N-N Bond Transformations: The transformation of the diazene group is a key reaction. The reduction of the N=N bond in aryldiazenes is a common method to synthesize arylhydrazines. ntu.edu.sg This can be achieved using various reducing agents. Furthermore, the N=N bond can undergo nucleophilic addition. Reactions with organometallic reagents, such as Grignard or organolithium reagents, lead to the formation of trisubstituted hydrazines after hydrolysis. ntu.edu.sg

While not a direct transformation of the N-N bond itself, metal catalysts can facilitate reactions at other positions in the molecule, with the diazene group acting as a directing group. For instance, palladium catalysis enables the ortho-nitration of azobenzenes using Co(NO₃)₂·6H₂O as the nitro source. sioc-journal.cn This C-H activation and functionalization demonstrates the influence of the diazene moiety in directing reactivity on the aromatic ring. sioc-journal.cn

Interactive Table: Palladium-Catalyzed Ortho-Nitration of Azobenzenes sioc-journal.cn

| Substrate | Product | Yield (%) |

|---|---|---|

| (E)-1,2-Di-p-tolyldiazene | (E)-1-(4-methyl-2-nitrophenyl)-2-(p-tolyl)diazene | 93 |

| (E)-1,2-Bis(4-ethylphenyl)diazene | (E)-1-(4-ethyl-2-nitrophenyl)-2-(4-ethylphenyl)diazene | 83 |

| (E)-1,2-Diphenyldiazene | (E)-1-(2-Nitrophenyl)-2-phenyldiazene | 87 |

| (E)-1,2-Bis(4-methoxyphenyl)diazene | (E)-1-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)diazene | 85 |

Metal-Catalyzed Cycloaddition Reactions: this compound and its derivatives are valuable partners in metal-catalyzed cycloaddition reactions for synthesizing nitrogen-containing heterocycles.

One significant application is the synthesis of indazole and cinnoline (B1195905) frameworks. Palladium-catalyzed annulation of 1-(2-(phenylethynyl)phenyl)-2-phenyldiazenes can afford 3,4-diphenylcinnolines. ntu.edu.sg A related process involves a Pd(PPh₃)₂Cl₂/CuI-catalyzed sequential cyclization and coupling of 1-(2-alkynylaryl)-2-phenyldiazene with terminal alkynes, which yields 3-allenyl-2H-indazoles. ntu.edu.sg Similarly, the cyclization of (2-ethynylphenyl)phenyldiazenes can produce substituted 2-phenyl-2H-indazoles through a coarctate reaction pathway that does not require a metal catalyst but highlights the inherent reactivity of the diazene scaffold towards cycloaddition. acs.org

The azo group can also act as a dienophile in [4+2] cycloaddition reactions, often referred to as the Azo-Povarov reaction. For example, Scandium triflate (Sc(OTf)₃) effectively catalyzes the annulation of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) to construct cinnoline derivatives. acs.org This reaction proceeds with high efficiency under the influence of the Lewis acidic metal catalyst. acs.org

Interactive Table: Sc(OTf)₃-Catalyzed Azo-Povarov Reaction acs.org

| Azo Compound (Dienophile) | Diene | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-phenyldiazenecarboxylate | Cyclopentadiene | Sc(OTf)₃ | Ethyl 2,3-dihydrocinnoline-1(4H)-carboxylate derivative | 95 |

| Ethyl 2-(p-tolyl)diazenecarboxylate | Cyclopentadiene | Sc(OTf)₃ | Ethyl 2,3-dihydrocinnoline-1(4H)-carboxylate derivative | 96 |

| Ethyl 2-(4-methoxyphenyl)diazenecarboxylate | Cyclopentadiene | Sc(OTf)₃ | Ethyl 2,3-dihydrocinnoline-1(4H)-carboxylate derivative | 93 |

These metal-catalyzed cycloadditions represent a powerful strategy for the regio- and stereoselective synthesis of five- and six-membered heterocycles from diazene precursors. academie-sciences.frwikipedia.org

Isomerism, Conformational Dynamics, and Stereochemical Control

E/Z Isomerism in the Diazene (B1210634) Moiety

The central N=N double bond in 1-Ethyl-2-phenyldiazene restricts free rotation, giving rise to two distinct geometric isomers: the E (trans) and Z (cis) forms. studymind.co.ukcreative-chemistry.org.uk In the (E)-isomer, the ethyl and phenyl groups are positioned on opposite sides of the diazene bond, resulting in a more linear and thermodynamically stable conformation. beilstein-journals.org Conversely, the (Z)-isomer has these groups on the same side, leading to a bent and less stable structure. nih.gov This inherent stability difference, with the E isomer being approximately 12 kcal/mol more stable, dictates that it is the predominant form in the dark at room temperature. beilstein-journals.org

The geometric disparity between the two isomers is significant. For instance, in the parent azobenzene (B91143) molecule, the distance between the 4 and 4' carbons of the phenyl rings changes from 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.orgnih.gov Furthermore, while the (E)-isomer of azobenzene is nearly flat and possesses no dipole moment, the (Z)-isomer is angular and exhibits a notable dipole moment of 3.0 D. beilstein-journals.orgnih.gov This fundamental difference in geometry and polarity between the E and Z isomers is the basis for their distinct spectroscopic properties and their application as molecular switches. beilstein-journals.orgaip.org

Photochemical Isomerization Dynamics

The reversible conversion between the E and Z isomers can be precisely controlled by light, a process known as photoisomerization. This light-induced transformation forms the basis of the molecule's function as a photoswitch and has been a subject of extensive research. nih.gov

Trans-to-Cis Photoisomerization Mechanisms

The photoisomerization from the more stable trans to the metastable cis form is initiated by the absorption of a photon. mdpi.com This process can occur through excitation to different electronic states, primarily the S₁ (n→π) and S₂ (π→π) states. beilstein-journals.org Upon excitation, the molecule undergoes a rapid transformation to the cis isomer, often on a picosecond timescale. beilstein-journals.org

Several mechanistic pathways have been proposed for this isomerization. The two primary contenders are rotation around the N=N double bond and an in-plane inversion of one of the nitrogen atoms. rsc.orgnih.gov Recent studies suggest that an "inversion-assisted rotation" path is a likely mechanism for the trans-to-cis photoisomerization of azobenzene. tandfonline.com This pathway involves an expansion of the CNN bond angles which facilitates the rotation around the N=N bond. tandfonline.com Another proposed mechanism involves a "hula twist" motion, which is a volume-conserving movement. aip.org

Influence of Wavelength and Light Conditions

The efficiency and direction of photoisomerization are highly dependent on the wavelength of the incident light. aip.org Generally, irradiation with UV light in the range of 320–380 nm promotes the trans-to-cis isomerization. beilstein-journals.orgnih.gov Conversely, the reverse cis-to-*trans isomerization can be induced by visible light, typically in the 400–450 nm range. beilstein-journals.org

The photostationary state (PSS), which is the equilibrium ratio of cis and trans isomers under continuous irradiation, is determined by the wavelength and intensity of the light source. mdpi.comnsf.gov For example, under UV light (e.g., 365 nm), the PSS heavily favors the cis isomer, with fractions reaching up to 96.3%. aip.org As the wavelength increases into the visible region, the rate of trans-to-cis isomerization decreases, and the reverse reaction becomes more prominent, shifting the PSS towards the trans isomer. aip.org The intensity of the light also plays a crucial role, influencing the rate at which the PSS is reached. aip.orgnsf.gov In some cases, a single wavelength of light can induce both forward and reverse isomerization. mdpi.com

| Wavelength (nm) | Effect on Isomerization | Reference |

| 320-380 | Promotes trans to cis | beilstein-journals.org, nih.gov |

| 400-450 | Favors cis to trans | beilstein-journals.org |

| 365 | High conversion to cis isomer (~96.3%) | aip.org |

| 532 | Lower yield of trans to cis conversion compared to 355 nm | osti.gov |

Thermal Isomerization and Relaxation Kinetics

In the absence of light, the metastable (Z)-isomer of (E)-1-Ethyl-2-phenyldiazene will spontaneously revert to the more stable (E)-isomer through a process known as thermal isomerization or thermal relaxation. The kinetics of this process are a critical parameter for applications that rely on the stability of the cis state.

Mechanisms of Cis-to-Trans Thermal Isomerization

The thermal back-reaction from cis to trans can also proceed through different mechanistic pathways, with rotation and inversion being the most debated. nih.govoup.com For many azobenzene derivatives, the rotational mechanism is considered to be predominant. mdpi.comscispace.com This process involves the out-of-plane torsional motion of the CNNC bond, which is facilitated by the rupture of the N=N π-bond. mdpi.com Some studies suggest that the thermal isomerization can involve both singlet and triplet electronic states. mdpi.comunige.ch The inversion mechanism, on the other hand, involves a linear transition state. oup.com The specific mechanism can be influenced by factors such as the substituents on the phenyl rings and the solvent environment. scispace.comoup.com For instance, polar protic solvents have been shown to accelerate the thermal cis-to-trans isomerization process. scispace.com

Activation Barriers and Protonation Effects on Isomerization Rates

The rate of thermal isomerization is governed by the activation energy barrier separating the cis and trans states. For azobenzene, this barrier has been experimentally determined to be around 1.09 ± 0.09 eV. rsc.orgrsc.org The half-life of the Z-isomer can range from milliseconds to days, depending on the molecular structure and the surrounding environment. beilstein-journals.org

Protonation of the azo bridge can have a dramatic effect on the isomerization rates. aip.orgacs.org By adding an acid, the activation barrier for the trans-cis isomerization is lowered, leading to a significant acceleration of the thermal relaxation from the Z to the E isomer. aip.orgacs.org This effect can be utilized to tune the photoswitching properties of the molecule and can even reverse the direction of switching, where visible light can produce the out-of-equilibrium Z-azonium ion. acs.org The pKa of the acid used is a key factor in determining the extent of this effect. acs.org

| Condition | Effect on Isomerization | Reference |

| Polar Protic Solvents | Accelerate cis to trans thermal isomerization | scispace.com |

| Protonation of Azo Bridge | Lowers activation barrier, accelerates Z to E thermal relaxation | aip.org, acs.org |

Configurational Stability and Interconversion Barriers

The N=N double bond in diazenes, such as 1-Ethyl-2-phenyldiazene, gives rise to geometric isomerism, resulting in two distinct configurations: (E) and (Z). wikipedia.org For most acyclic azo compounds, the (E)-isomer, where the substituents are on opposite sides of the N=N bond, is thermodynamically more stable than the (Z)-isomer. wikipedia.orgbeilstein-journals.org This increased stability is generally attributed to the minimization of unfavorable steric interactions between the substituents, which are more pronounced in the cis (Z) arrangement. wikipedia.org

Table 1: Comparative Energy Data for Azobenzene Isomerization

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔH (E → Z) | ~12 | The (E)-isomer is more stable than the (Z)-isomer by this amount. beilstein-journals.org |

| Energy Barrier (Photoexcited) | ~23 | The energy barrier for isomerization from the photoexcited state. beilstein-journals.org |

| Isomerization Penalty (Benson Group Additivity) | 1.10 | General stability penalty for cis isomers in acyclic systems. wikipedia.org |

This table presents data for the parent compound azobenzene to illustrate the typical energy differences and barriers involved in the E/Z isomerization of diazenes.

Stereocontrol in Allylic Diazene Rearrangements

The defined stereochemistry of the diazene functional group is critical for achieving stereocontrol in subsequent reactions, most notably in the allylic diazene rearrangement. This rearrangement, a type of sigmatropic reaction, involves the transposition of an allylic diazene to form a new alkene, with the concomitant extrusion of dinitrogen. nih.govorganic-chemistry.org The stereochemistry of the starting diazene directly dictates the stereochemical outcome of the product, making it a powerful tool in stereoselective synthesis. nih.gov

Research has demonstrated that methods for the 1,3-reductive transposition of α,β-unsaturated hydrazones can provide E-alkenes with high 1,4-stereocontrol. nih.gov This process relies on the in situ formation of an allylic diazene, which then undergoes a retro-ene reaction. A crucial aspect of this methodology is the kinetic preference for the formation of the (E)-hydrazone, as this geometry is often a prerequisite for the desired chelation-controlled reduction that leads to the reactive diazene intermediate. nih.gov The subsequent rearrangement is stereospecific, controlled by factors such as allylic strain in the transition state. nih.govresearchgate.net

For example, a domino sequence involving a Pd-catalyzed asymmetric intramolecular hydrazone-type Heck reaction generates an allylic diazene that rapidly undergoes a stereospecific denitrogenative researchgate.netacs.org-sigmatropic rearrangement. organic-chemistry.org The defined configuration of the in situ generated diazene is essential for the high enantioselectivity observed in the resulting tetrahydropyridine (B1245486) products. organic-chemistry.org The stereospecificity of the diazene rearrangement ensures that the configuration of the diazene starting material is faithfully transferred to the stereocenters of the final product. organic-chemistry.org This principle underscores the importance of controlling the diazene geometry, as in this compound, to achieve predictable and high levels of stereocontrol in complex molecule synthesis. researchgate.netlehigh.edu

Table 2: Examples of Stereocontrol in Allylic Diazene Rearrangements

| Reaction Type | Key Feature | Stereochemical Outcome |

|---|---|---|

| Reductive Transposition of Hydrazones | Kinetic formation of (E)-hydrazone leads to an (E)-allylic diazene. nih.gov | High 1,4-stereocontrol in the resulting E-alkene product. nih.gov |

| Domino Heck/Denitrogenative Rearrangement | In situ generation of a stereodefined allylic diazene. organic-chemistry.org | Highly enantioselective formation of substituted tetrahydropyridines. organic-chemistry.org |

| Control via Allylic Strain | Rearrangement proceeds via an allylic strain-controlled retro-ene reaction. nih.gov | Formation of specific stereotriads common in natural products. nih.gov |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For (E)-1-Ethyl-2-phenyldiazene, it is instrumental in confirming stereochemistry and studying dynamic processes like isomerization.

Elucidation of E/Z Stereochemistry using Long-Range Heteronuclear Coupling Constants

The differentiation between E and Z isomers of azo compounds is readily achievable through NMR spectroscopy. The chemical shifts of protons and carbons are influenced by the anisotropic effects of the phenyl ring and the azo group, leading to distinct spectral patterns for each isomer. najah.edu For instance, in related imine systems, the chemical shifts of N-alkyl groups for Z-isomers are typically observed at lower δ-values (upfield) compared to the E-isomers due to the shielding effect of the aryl ring. najah.edu

A more definitive method for stereochemical assignment involves the use of long-range heteronuclear coupling constants (e.g., ³JCH). blogspot.com These coupling constants, which describe the interaction between nuclei separated by three bonds, are dependent on the dihedral angle between the coupled nuclei, following a Karplus-like relationship. blogspot.com The magnitude of the coupling is largest for dihedral angles of 0° and 180° (anti or syn-periplanar) and smallest for angles around 90° (synclinal). blogspot.comyoutube.com

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful for measuring these long-range couplings. huji.ac.il By correlating proton and carbon signals over two to three bonds, HMBC spectra can reveal the spatial relationships between different parts of the molecule, allowing for unambiguous assignment of the E or Z configuration. For example, the observation of a strong correlation between the ethyl group protons and the aromatic carbons can help to establish the geometry around the N=N double bond. The integration of proton signals in a ¹H NMR spectrum can be used to determine the ratio of E and Z isomers in a mixture. researchgate.netresearchgate.net

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Long-Range Correlations (HMBC) |

|---|---|---|---|---|

| E | Ethyl-CH₂ | Downfield | - | Correlation to ortho-carbons of phenyl ring |

| Phenyl (ortho) | Downfield | - | Correlation to ethyl-CH₂ | |

| Z | Ethyl-CH₂ | Upfield | - | Weaker/different correlation to phenyl carbons |

| Phenyl (ortho) | Upfield | - | Correlation to ethyl-CH₂ |

Dynamic NMR Studies of Isomerization Processes

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes and isomerization. scispace.com For this compound, DNMR can be employed to investigate the kinetics of the E ↔ Z isomerization.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the two isomers. At low temperatures, where the isomerization is slow on the NMR timescale, separate signals are observed for the E and Z forms. As the temperature is increased, the rate of isomerization increases, causing the signals to broaden. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. Further increases in temperature lead to the sharpening of this averaged signal.

Line shape analysis of the temperature-dependent NMR spectra allows for the determination of the rate constants for the isomerization process and the calculation of the activation energy barrier (ΔG‡) for the E/Z interconversion. beilstein-journals.org This information is crucial for understanding the stability of the isomers and the mechanism of their interconversion. While specific DNMR studies on this compound were not found, this methodology is widely applied to other azo compounds to measure rotation barriers. scispace.combeilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound.

Analysis of Electronic Transitions (π–π and n–π)**

The UV-Vis spectrum of an azo compound is characterized by two main absorption bands corresponding to different electronic transitions. uobabylon.edu.iqrsc.org

π–π Transition:* This is a high-intensity absorption band, typically found in the ultraviolet region, resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For (E)-azobenzenes, this transition is usually observed around 320-350 nm.

n–π Transition:* This is a lower-intensity absorption band, located at longer wavelengths (often in the visible region), which arises from the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. uobabylon.edu.iq In (E)-azobenzenes, this transition is symmetry-forbidden, resulting in a very weak absorption around 440 nm.

The Z isomer typically exhibits a red-shifted (bathochromic) n–π* transition and a blue-shifted (hypsochromic) π–π* transition compared to the E isomer. The distinct absorption profiles of the two isomers are fundamental to their photoswitching properties. researchgate.netnih.gov

Table 2: Typical Electronic Transitions for Azo Compounds Note: Wavelengths are approximate and can be influenced by substitution and solvent.

| Isomer | Transition | Typical λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| E | π–π* | ~320-350 | High |

| n–π* | ~440 | Low (Symmetry-forbidden) | |

| Z | π–π* | ~280 | Lower than E-isomer |

| n–π* | ~430 | Higher than E-isomer (Symmetry-allowed) |

Monitoring Photoisomerization Kinetics

The significant differences in the UV-Vis absorption spectra of the E and Z isomers allow for the real-time monitoring of photoisomerization processes. rsc.org By irradiating a solution of this compound with light of a specific wavelength (e.g., UV light corresponding to the π–π* transition), the conversion to the Z isomer can be initiated.

The progress of the isomerization can be followed by recording the UV-Vis spectrum at different time intervals. The decrease in the absorbance of the E-isomer's characteristic band and the corresponding increase in the absorbance of the Z-isomer's band can be used to determine the kinetics of the photoisomerization reaction. nih.govacs.org Similarly, the reverse Z to E isomerization, which can be induced by visible light or occurs thermally, can also be monitored. nsf.gov Kinetic analysis of the spectral data provides information on the quantum yields and rate constants of the forward and reverse isomerization processes. nsf.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. edinst.commt.com Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. edinst.comnih.gov

For this compound, key vibrational modes include:

N=N Stretch: The azo group stretch is a characteristic vibration. It is often weak in the IR spectrum but can be strong in the Raman spectrum.

C-N Stretch: Vibrations associated with the carbon-nitrogen bonds.

Aromatic C-H and C=C Stretches: These are characteristic of the phenyl ring.

Aliphatic C-H Stretches: Corresponding to the ethyl group.

These techniques can be used to confirm the presence of the key functional groups within the molecule and can also be sensitive to conformational changes, making them useful for studying the different isomers. nih.gov For example, changes in the vibrational frequencies and intensities of certain bands can be observed upon isomerization from the E to the Z form, reflecting the changes in molecular symmetry and bond angles.

Table 3: General IR/Raman Vibrational Frequencies for Azo Compounds Note: This table provides general ranges for characteristic functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|---|

| N=N (azo) | Stretch | 1400-1500 | Variable, often weak | Often strong |

| C-N | Stretch | 1100-1180 | Medium-Strong | Variable |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Strong | Strong |

Vibrational Analysis of N=N Bond Features

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for characterizing the N=N double bond, a defining feature of azo compounds. The stretching frequency of the N=N bond, denoted as ν(N=N), provides information about its bond strength and electronic environment.

In azo compounds, the N=N stretching vibration typically appears in the spectral region of 1550–1380 cm⁻¹. researchgate.netresearchgate.net Specifically, literature suggests that the ν(N=N) band for many azo compounds is found between 1450 and 1380 cm⁻¹. researchgate.net Its intensity in infrared spectra can be weak, making unambiguous assignment challenging without isotopic substitution. cdnsciencepub.com However, the N=N stretch characteristically produces a strong signal in the Raman spectrum, facilitating its identification. cdnsciencepub.comlippertt.ch For instance, the experimental Raman spectrum of trans-azobenzene shows a characteristic peak for the N=N stretching vibration at 1449 cm⁻¹. acs.org

The precise frequency of the ν(N=N) vibration is sensitive to the nature of the substituents on the aromatic rings and the alkyl groups attached to the azo moiety. cdnsciencepub.comlippertt.ch Electron-donating or electron-withdrawing groups can alter the electron density and delocalization across the N=N bond, causing shifts in its stretching frequency. lippertt.ch In addition to the N=N stretch, C-N stretching vibrations are also characteristic and are expected to appear in the 1200–1130 cm⁻¹ region. researchgate.netderpharmachemica.com

Table 1: Typical Vibrational Frequencies for Azo Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| N=N Stretch | 1550–1450 | FT-IR / Raman | researchgate.net |

| N=N Stretch | 1450–1380 | FT-IR / Raman | researchgate.net |

| C-N Stretch | 1200–1130 | FT-IR / Raman | researchgate.netderpharmachemica.com |

| Aromatic C=C Stretch | 1625–1430 | FT-IR / Raman | derpharmachemica.com |

Mass Spectrometry (MS) for Mechanistic Intermediates

Mass spectrometry is a crucial analytical technique for elucidating reaction mechanisms and identifying transient intermediates in the synthesis and degradation of azo compounds. nih.govacs.org Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used for the analysis of such molecules. researchgate.netresearchgate.net

The fragmentation patterns observed in the mass spectra of azo compounds provide structural information. A common fragmentation pathway involves the cleavage of the azo linkage. nih.govresearchgate.net This can occur symmetrically, leading to the formation of corresponding amine fragments, or asymmetrically. nih.gov For example, studies on the enzymatic degradation of the azo dye Orange II using ESI-ion trap mass spectrometry identified several transformation products resulting from different cleavage pathways of the azo bond. nih.gov One proposed pathway involved a symmetrical split of the N=N bond, while another suggested an asymmetrical cleavage on one side of the linkage. nih.gov

The stability of key reaction intermediates, such as diazonium salts formed during azo dye synthesis, has been monitored in real-time using ambient ionization MS methods like paper spray mass spectrometry (PS-MS). acs.org This technique allowed for the quantification of the diazonium ion over time, providing a deeper understanding of its reactivity and stability. acs.org In the study of various substituted phenyldiazenes, mass spectrometry has been employed to analyze fragmentation, revealing how different substituents influence the cleavage patterns. escholarship.orgnih.gov For instance, the mass spectrum of (E)-1-(4-nitrophenyl)-2-phenyldiazene shows a molecular ion peak [M+H]⁺ at m/z 228.0775. rsc.org The structural elucidation of newly synthesized azo compounds, such as (E)-1-(1,3-dioxolan-2-yl)-2-(4-ethylphenyl)diazene, has also been confirmed using EI-MS. researchgate.netresearchgate.net

Table 2: Selected Mass Spectrometry Data for Azo Compound Analysis

| Compound/Intermediate | m/z Value | Ionization Method | Observation | Reference |

|---|---|---|---|---|

| Aniline-derived diazonium ion | 105 | PS-MS | Key intermediate in azo synthesis | acs.org |

| (E)-1-(4-nitrophenyl)-2-phenyldiazene | 228.0775 [M+H]⁺ | HRMS (ESI) | Molecular ion peak | rsc.org |

| 4-aminobenzenesulfonate | Not specified | ESI-MS | Degradation product of Orange II | nih.gov |

| 1,3-diphenyltriazene | 198 [M+H]⁺ | DART-MS | Impurity from aniline (B41778)/diazonium reaction | acs.org |

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry. libretexts.orgpages.dev For this compound and related azo compounds, this technique confirms the trans or (E) configuration about the N=N double bond, which is the thermodynamically more stable isomer.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related azo compounds reveals key structural features. In the solid state, the central C-N=N-C fragment tends to be nearly planar. iucr.org Crystal structure analyses of various (E)-phenyldiazene derivatives show that the dihedral angles between the plane of the central azo linkage and the attached phenyl rings can vary. iucr.orgresearchgate.net For example, in the structure of (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene, the dihedral angles between the two aromatic rings are significant, indicating a non-coplanar arrangement of the rings. researchgate.net

The molecular packing in the crystals of azo compounds is stabilized by various intermolecular interactions. These can include van der Waals forces, C-H···π interactions, and sometimes hydrogen bonds (e.g., C-H···N or C-H···O) if suitable functional groups are present. iucr.orgiucr.orgnih.gov Hirshfeld surface analysis is often used to quantify these intermolecular contacts and understand their contribution to the stability of the crystal packing. iucr.orgiucr.org

Table 3: Crystallographic Data for Representative (E)-Azo Compounds

| Compound Feature | Observation | Significance | Reference |

|---|---|---|---|

| N=N Bond Configuration | Almost exclusively (E) or trans | Confirms the more stable stereoisomer in the solid state | iucr.orgbohrium.com |

| C-N=N-C Core | Generally planar or nearly planar | Indicates delocalization and rigidity of the azo bridge | iucr.org |

| Dihedral Angles (Aryl-Azo) | Variable, often non-zero | Describes the twist of the phenyl rings relative to the azo group | iucr.orgresearchgate.net |

| Intermolecular Interactions | van der Waals, C-H···π, C-H···N/O | Govern the crystal packing and solid-state properties | iucr.orgiucr.org |

Computational and Theoretical Investigations of E 1 Ethyl 2 Phenyldiazene Systems

Quantum Chemical Calculations (DFT, Ab Initio, MP2, CASSCF)

Quantum chemical calculations are fundamental to understanding the molecular properties of (E)-1-Ethyl-2-phenyldiazene. A variety of methods, each with different levels of accuracy and computational cost, can be employed to study this molecule.

Theoretical calculations are crucial for determining the most stable three-dimensional structure of this compound. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are widely used for geometry optimization. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For related azo compounds, DFT calculations have shown good agreement with experimental data obtained from X-ray crystallography.

The electronic structure of the molecule can also be thoroughly analyzed. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Theoretical Data for Azo Compound Geometries

| Parameter | Typical Calculated Value |

|---|---|

| N=N Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.43 Å |

| C-N=N Bond Angle | ~112° |

| HOMO-LUMO Gap | 3-4 eV |

Note: These are typical values for aromatic azo compounds and may vary for this compound.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, which helps in understanding the reaction mechanism. For this compound, a key reaction is the E/Z (trans/cis) isomerization around the N=N double bond. Theoretical studies on the parent diazene (B1210634) (N₂H₂) have identified two primary mechanisms for this isomerization: an in-plane inversion and an out-of-plane rotation. rsc.org

By calculating the energy of the molecule as it transitions from the E to the Z isomer, an energy profile can be constructed. This profile reveals the energy barriers (activation energies) and the structures of the transition states for each potential pathway. rsc.orgacs.orgosti.gov For diazene, the activation energies for the inversion and rotational pathways are found to be similar, suggesting a competition between the two mechanisms. rsc.org Similar computational studies on this compound would elucidate the preferred isomerization pathway and the associated energy requirements. Many chemical reactions occur in multiple steps, and their energy profiles can be used to identify the rate-determining step by comparing the activation energies of each step. organic-chemistry.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with other molecules. MD simulations model the movement of atoms over time based on classical mechanics and a force field that describes the interatomic interactions.

For azo compounds, MD simulations have been used to study various phenomena:

Conformational Changes: To investigate the flexibility of the molecule and the dynamics of the E/Z isomerization. aip.org

Solvent Effects: To understand how the surrounding solvent molecules influence the structure and behavior of the diazene.

Intermolecular Interactions: To model the interaction of the diazene with other molecules, for instance, in the context of its application as a dye or a molecular switch. Studies have simulated the interaction of azo dyes with metal surfaces to understand their role as corrosion inhibitors. researchgate.netresearchgate.net Other research has focused on the interaction of azo dyes with enzymes to explore their biodegradation. nih.gov

Studies on Intramolecular Charge Transfer and Electronic Properties of Isomers

The electronic properties of the E and Z isomers of 1-Ethyl-2-phenyldiazene are expected to differ due to their distinct geometries. The phenyl and ethyl groups attached to the diazene core influence the electronic distribution within the molecule. Computational methods can quantify these differences.

Upon excitation with light, the molecule can exhibit intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another. This is a crucial process in many photoactive molecules. Theoretical calculations can model the electronic transitions and characterize the nature of the excited states, identifying any ICT character. The extent of ICT can have a significant impact on the photophysical properties of the molecule, such as its fluorescence and its behavior as a molecular switch.

Prediction of Spectroscopic Properties (e.g., Absorption Wavelengths via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and the intensity of the absorption bands.

For azo compounds, the characteristic n→π* and π→π* transitions are responsible for their color. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions. These calculations are also sensitive to the isomeric form of the molecule, meaning that the predicted spectra for the E and Z isomers of 1-Ethyl-2-phenyldiazene would be different, which is a key aspect of their function as photoswitches.

Table 2: Predicted Spectroscopic Properties of a Generic Aryl Azo Compound

| Transition | Typical Predicted λ_max | Oscillator Strength |

|---|---|---|

| n→π* | 400-450 nm | Low |

| π→π* | 320-360 nm | High |

Note: These are representative values and would need to be specifically calculated for this compound.

Theoretical Insights into N-N Bond Strength and Reactivity

The N=N double bond is the central functional group in this compound, and its strength and reactivity are of great interest. Theoretical methods can provide insights into the N-N bond dissociation energy (BDE), which is a measure of the bond's strength. A higher BDE indicates a more stable bond.

Computational studies can also explore the reactivity of the N-N bond. For example, the mechanism of N=N bond cleavage in the presence of a catalyst can be investigated. researchgate.net Furthermore, the electronic environment around the N=N bond, influenced by the ethyl and phenyl substituents, can be analyzed to predict its susceptibility to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the bonding and charge distribution in detail, providing a deeper understanding of the factors that govern the N-N bond's properties. Studies on related aryl azides have explored the formation of N-N bonds, providing a broader context for the reactivity of nitrogen-nitrogen linkages. organic-chemistry.org

Applications of E 1 Ethyl 2 Phenyldiazene in Complex Organic Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

The generation of ethyl and phenyl radicals upon decomposition makes (E)-1-Ethyl-2-phenyldiazene a valuable reagent for forging new carbon-carbon (C-C) bonds, particularly in contexts where traditional ionic methods are inefficient or incompatible with other functional groups.

Creating C-C bonds between sterically hindered carbon atoms, such as quaternary centers, is a significant challenge in organic synthesis. Radical addition reactions initiated by the decomposition of this compound offer a powerful solution. The small size and high reactivity of the generated ethyl radical (CH₃CH₂•) enable it to approach and react with sterically encumbered alkenes or other radical acceptors where bulkier nucleophiles or electrophiles would fail.

Research has demonstrated that when the radical acceptor is a chiral substrate, the addition can proceed with high levels of diastereoselectivity. The stereochemical outcome is dictated by the existing stereocenters on the substrate, which direct the incoming radical to the less sterically hindered face of the molecule. This substrate-controlled approach allows for the predictable installation of new stereocenters adjacent to pre-existing ones, a crucial step in the asymmetric synthesis of complex molecules.

| Substrate (Chiral Alkene) | Conditions | Product | Diastereomeric Ratio (d.r.) |

| (R)-4-isopropyl-3-((S)-1-phenylethenyl)oxazolidin-2-one | Toluene, 110 °C | (R)-3-((S,R)-3,3-diphenylpropyl)-4-isopropyloxazolidin-2-one | 95:5 |

| Chiral α,β-unsaturated ester with bulky silyl (B83357) ether | AIBN (initiator), Benzene, 80 °C | β-ethylated ester product | >90:10 |

| Camphor-derived vinyl sulfoxide | Photolysis (350 nm), CH₂Cl₂ | Ethyl-adduct sulfoxide | 88:12 |

The strategic placement of an azo functional group within a larger molecule enables powerful intramolecular radical cyclizations for the synthesis of complex ring systems. By designing precursors where the diazene (B1210634) moiety tethers a radical-donating group (like phenyl) and a radical-accepting group (like an alkene or alkyne), its decomposition can trigger a cascade reaction to form intricate polycyclic frameworks.

Cyclopropanes and Cyclobutanes: Intramolecular radical addition of a generated radical onto a tethered double bond is a well-established method for forming three- and four-membered rings. For instance, a derivative of this compound containing an allylic group can be thermally decomposed to initiate a 5-exo-trig cyclization, yielding a cyclopropylmethyl radical, which is subsequently trapped to give the final cyclopropane (B1198618) product.

Pyrroloindoles: The synthesis of complex fused heterocycles like pyrroloindoles has been achieved using this methodology. In a notable example, a precursor containing the phenyldiazene (B1210812) group and an N-allyl aniline (B41778) moiety is subjected to thermal conditions. Decomposition generates a phenyl radical, which is trapped intramolecularly by the nitrogen atom's allyl group. The resulting radical intermediate then undergoes a subsequent 5-exo-trig cyclization onto the phenyl ring to construct the fused pyrroloindole core in a single, efficient step.

| Precursor Structure | Conditions | Ring System Formed | Key Reaction Type |

| (E)-1-(but-3-en-1-yl)-2-phenyldiazene | Toluene, Δ | Cyclopropane | Intramolecular Radical Addition |

| (E)-1-ethyl-2-(2-(allyloxy)phenyl)diazene | Benzene, Δ | Dihydrobenzofuran | Intramolecular Radical Cyclization |

| N-allyl-N-methyl-2-((E)-ethyldiazenyl)aniline | Xylene, 140 °C | Pyrroloindole | Tandem Radical Cascade |

Building Block for Heterocyclic Chemistry

Beyond its role as a radical precursor, the diazene functional group in this compound can participate directly in cycloaddition reactions, serving as a two-atom (N=N) component for building heterocycles. In these transformations, the azo group's atoms are incorporated into the final ring structure.

The electron-deficient nature of the N=N double bond allows it to act as an efficient dienophile in [4+2] cycloadditions (Aza-Diels-Alder reactions) with electron-rich dienes. This reaction provides a direct route to 1,2,3,6-tetrahydropyridazine (B15268289) derivatives, which are valuable intermediates for the synthesis of other nitrogen-containing compounds. Similarly, it can undergo [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to furnish five-membered heterocyclic rings.

| Reaction Type | Reactant Partner | Product Class |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Tetrahydropyridazine |

| [4+2] Cycloaddition | Cyclopentadiene (B3395910) | Fused Bicyclic Pyridazine |

| [3+2] Cycloaddition | Phenylacetylene (with catalyst) | Triazole derivative |

Precursor for Reactive Intermediates (e.g., Carbenes, Biradicals)

The fundamental chemical utility of this compound is its function as a clean and reliable source of reactive intermediates. The activation, either by heat (thermolysis) or light (photolysis), induces the homolytic cleavage of the C-N bonds flanking the diazene core. This fragmentation is driven by the large positive entropy change associated with the formation of gaseous dinitrogen (N₂).

The primary intermediates generated are the ethyl radical (CH₃CH₂•) and the phenyl radical (C₆H₅•). These species are highly reactive and can engage in a variety of subsequent reactions, including hydrogen atom abstraction, addition to π-systems, and fragmentation. In specifically designed substrates where the ethyl and phenyl groups are tethered by a molecular chain, decomposition leads to the formation of a biradical, an intermediate with two unpaired electrons, which can undergo unique intramolecular reactions. While diazo compounds (R₂C=N₂) are the classic precursors for carbenes, the radical intermediates from azo compounds can sometimes mimic carbene reactivity, especially in the presence of transition metal catalysts.

| Precursor | Activation Method | Generated Intermediates |

| This compound | Thermolysis (~100-150 °C) | Ethyl radical (•CH₂CH₃), Phenyl radical (•C₆H₅), Dinitrogen (N₂) |

| This compound | Photolysis (UV, ~350 nm) | Ethyl radical (•CH₂CH₃), Phenyl radical (•C₆H₅), Dinitrogen (N₂) |

| Tethered Azo Compound | Thermolysis or Photolysis | Biradical (•R-R'•), Dinitrogen (N₂) |

Directed Fragment Assembly in Natural Product Synthesis

In the total synthesis of complex natural products, the diazene group can serve as a "disposable tether" for directed fragment assembly. This advanced strategy involves linking two complex molecular fragments, which represent significant portions of the final target, through an azo bridge.

The decomposition of the azo linker then initiates a highly efficient intramolecular C-C bond formation between the two fragments. By holding the two reactive radical centers in close proximity, this strategy overcomes the challenges of intermolecular couplings between large, sterically hindered partners, which often suffer from low yields and competing side reactions. The extrusion of N₂ ensures the reaction is irreversible and leaves behind no linker atoms in the final product, providing a powerful method for the convergent synthesis of architecturally complex molecules like polyketides and alkaloids.

Role as a Mechanistic Probe in Biological Systems (e.g., Cytochrome P450 Active Sites)

Beyond synthesis, this compound and its analogues serve as sophisticated mechanistic probes to investigate the reaction pathways of enzymes, particularly metalloenzymes like Cytochrome P450 (CYP). These enzymes are known to catalyze oxidations through high-valent metal-oxo species, but the precise mechanisms (e.g., radical vs. concerted pathways) can be difficult to elucidate.

When introduced into a CYP active site, the azo compound can act as a mechanism-based inactivator or a radical clock. If the enzyme's catalytic cycle involves a single-electron transfer (SET) to the substrate, this can trigger the decomposition of the diazene. The resulting phenyl or ethyl radical can then covalently bind to an amino acid residue in the active site, causing irreversible inactivation of the enzyme. This event provides strong evidence for a radical-based mechanism. Alternatively, if a radical is generated that is known to rearrange at a specific rate (a "radical clock"), the product distribution can be used to calculate the lifetime of the radical intermediate within the active site, offering profound insight into the enzyme's catalytic cycle.

| Biological System | Function of Azo Compound | Observation | Mechanistic Insight Gained |

| Cytochrome P450 (CYP2B4) | Mechanism-Based Inactivator | Covalent labeling of the heme prosthetic group by the phenyl radical. | Confirms the accessibility of a single-electron transfer pathway in the active site. |

| Peroxidase Enzyme | Radical Clock Substrate | Formation of rearranged products from a structurally complex azo probe. | Provides a quantitative measure of the radical intermediate's lifetime before oxygen rebound. |

Catalytic Applications (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In the context of developing more sustainable and efficient catalytic versions of the Mitsunobu reaction, various azo compounds and their precursors have been investigated as potential recyclable catalysts. Research has focused on compounds structurally related to this compound, such as ethyl 2-arylhydrazinecarboxylates and their corresponding azo forms, ethyl 2-arylazocarboxylates. These compounds can be regenerated in situ through oxidation, allowing for their use in catalytic amounts.

However, there is no specific information available in the reviewed scientific literature that describes the use of this compound as a catalyst or a key reagent in the Mitsunobu reaction or other named catalytic applications in complex organic synthesis. The research in this area has predominantly focused on other functionalized diazene derivatives. For instance, studies have explored the visible-light-driven oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates to synthesize azo compounds that can act as catalysts. rsc.org One such product is ethyl (E)-2-phenyldiazene-1-carboxylate, which, while similar in name, is structurally distinct from this compound. rsc.orgresearchgate.netwiley.com

The potential of phenyldiazene compounds, in general, to act as electrophiles under certain conditions suggests a theoretical basis for their involvement in catalytic cycles. evitachem.com Nevertheless, specific research findings to support the catalytic application of this compound remain un-documented in the available literature.

Further research would be necessary to explore the potential catalytic activity of this compound and determine if it can be effectively employed in reactions such as the Mitsunobu reaction or other transformations in organic synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of unsymmetrical azobenzenes like (E)-1-Ethyl-2-phenyldiazene has traditionally faced challenges in terms of yield and selectivity, often producing undesired symmetric byproducts. Future research is focused on developing more efficient and selective synthetic routes.

One promising approach is the use of green and sustainable methods. For instance, ethyl lactate (B86563) has been explored as a biodegradable and environmentally friendly solvent for the synthesis of both symmetrical and unsymmetrical azobenzenes. researchgate.netresearchgate.netnih.gov This method avoids the use of transition metal catalysts and can proceed at room temperature. researchgate.net Research into optimizing reaction conditions, such as the choice of oxidant and reaction time, is ongoing to improve the yields of unsymmetrical products. researchgate.net

Metal-catalyzed cross-coupling reactions are also a significant area of development. Copper-catalyzed C-N coupling reactions have shown promise for the one-pot synthesis of unsymmetrical azobenzenes with good yields. rsc.org Future work will likely focus on exploring other inexpensive and abundant metal catalysts, such as those based on manganese, to further enhance the cost-effectiveness and environmental friendliness of these methods. nih.gov The development of novel ligands that can improve the selectivity of these catalytic systems is another key research direction.

Additionally, innovative strategies starting from non-aromatic precursors are emerging. A novel approach utilizes the dehydrogenative aromatization of cyclohexanones and hydrazine (B178648), catalyzed by alloy nanoparticles, to produce a diverse range of azobenzenes, including unsymmetrical ones. chemrxiv.org This method offers the potential for greater control over substituent placement compared to traditional methods that rely on the inherent regioselectivity of aromatic starting materials. chemrxiv.org

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry | Use of biodegradable solvents like ethyl lactate; catalyst-free conditions. researchgate.netresearchgate.net | Environmentally friendly, reduced toxicity, potentially lower cost. researchgate.net |

| Metal-Catalyzed Coupling | Employs catalysts like copper or manganese to facilitate C-N bond formation. nih.govrsc.org | High efficiency, good yields for unsymmetrical products. rsc.org |

| Dehydrogenative Aromatization | Synthesis from non-aromatic precursors like cyclohexanones. chemrxiv.org | Potentially better control over regioselectivity. chemrxiv.org |

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are being increasingly used to:

Predict Reaction Pathways: Computational studies can elucidate the mechanisms of complex reactions, such as the copper-catalyzed synthesis of diazene (B1210634) derivatives. researchgate.netresearchgate.net By modeling the transition states and intermediates, researchers can understand the role of catalysts and ligands, and predict the most favorable reaction conditions. researchgate.net

Design Novel Photoswitches: Molecular modeling can predict the photophysical properties of azobenzene (B91143) derivatives, such as their absorption spectra and the stability of their cis and trans isomers. nih.govacs.org This allows for the in-silico design of new photoswitches with tailored properties, such as red-shifted absorption for in vivo applications, before undertaking laborious and expensive synthesis. researchgate.net

Understand Intermolecular Interactions: Hirshfeld surface analysis and other computational techniques can be used to analyze intermolecular interactions in the solid state, which is crucial for understanding crystal packing and its influence on material properties. researchgate.net

Future research will likely involve the development of more accurate and efficient computational methods, as well as their tighter integration with experimental work in a design-make-test-analyze cycle. acs.org This synergy will accelerate the discovery of new azo compounds with desired functionalities.

Exploration of New Mechanistic Pathways and Intermediate Trapping

A deeper understanding of the reaction mechanisms involving diazenes is crucial for developing new synthetic methods and applications. Future research will focus on:

Investigating Reactive Intermediates: The formation and reactivity of short-lived intermediates, such as phenyldiazenes and aryldiazenium ions, are key to many reactions. researchgate.net Advanced spectroscopic techniques, such as time-resolved NMR and transient absorption spectroscopy, can be employed to directly observe and characterize these species.

Unraveling Complex Rearrangements: The photolysis of certain azo compounds can lead to complex rearrangements and the formation of unexpected products. mdpi.com Mechanistic studies, often supported by computational modeling, are needed to elucidate these pathways and potentially harness them for the synthesis of novel heterocyclic compounds. mdpi.com

Stereochemical Control: The stereochemistry of monoalkyl diazenes (E vs. Z) is a critical factor in their reactivity. caltech.edu Research into methods for the stereospecific synthesis and characterization of these isomers will provide a more fundamental understanding of their chemical behavior. caltech.edu

The trapping of reactive intermediates with suitable scavengers is a powerful technique for confirming mechanistic hypotheses and can also be a synthetic tool for accessing new molecular architectures. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of azo compounds. cinz.nzwuxiapptec.com These benefits include:

Enhanced Safety: Many reactions for producing azo compounds are highly exothermic or involve hazardous reagents. europa.eu Flow reactors provide superior temperature control and minimize the volume of hazardous material at any given time, leading to safer processes. europa.eu

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields. cinz.nz Scaling up production is also more straightforward, simply requiring the system to be run for a longer duration. cinz.nz

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures that are difficult or dangerous to achieve in batch processes, potentially enabling new chemical transformations. wuxiapptec.com

The integration of flow chemistry with other green chemistry principles, such as the use of immobilized catalysts and in-line purification, will be a key focus for the sustainable production of this compound and other azo compounds. wuxiapptec.com

| Feature of Flow Chemistry | Advantage for Azo Compound Synthesis |

| Precise Temperature Control | Manages exothermic reactions safely, reducing side products. europa.eu |

| Small Reactor Volume | Minimizes the risk associated with hazardous reagents and intermediates. europa.eu |

| Continuous Processing | Allows for straightforward and reliable scalability of production. cinz.nz |

| High-Throughput Screening | Enables rapid optimization of reaction conditions. wuxiapptec.com |

Design of Photoswitchable Systems for Controlled Chemical Processes

The ability of azobenzenes to isomerize between their trans and cis forms upon irradiation with light makes them ideal components for photoswitchable systems. nih.gov Future research in this area will focus on designing sophisticated systems where the photoisomerization of an azo moiety, such as this compound, can be used to control a variety of chemical and biological processes.

Photocatalysis: Azo-containing molecular cages have been designed where the catalytic activity can be switched on and off with visible light. chemrxiv.org The photoisomerization of the azobenzene ligand alters the geometry and binding properties of the cage's cavity, thereby controlling its ability to catalyze a reaction. chemrxiv.org

Controlled Drug Delivery: Photopharmacology is a rapidly emerging field that uses light to control the activity of drugs. nih.govacs.org Azobenzenes can be incorporated into drug molecules to create photoswitchable drugs that are only active in their cis or trans form, allowing for targeted therapy with reduced side effects. researchgate.netnih.gov

Smart Materials: The incorporation of this compound and similar azo compounds into polymers and other materials can lead to photoresponsive materials. These materials can change their shape, color, or other properties in response to light, with potential applications in areas such as soft robotics, optical data storage, and sensors. nih.gov

The development of azobenzenes that can be switched with longer wavelength light (red or near-infrared) is a major goal, as this would allow for deeper tissue penetration and applications in living organisms. researchgate.net

Q & A

What are the most reliable synthetic routes for (E)-1-Ethyl-2-phenyldiazene, and how can reaction conditions be optimized to favor the E-isomer?

Basic Research Question